molecular formula C33H38Cl2N6O7S2 B1665335 Avatrombopag maleate CAS No. 677007-74-8

Avatrombopag maleate

Cat. No. B1665335
M. Wt: 765.7 g/mol
InChI Key: MISPBGHDNZYFNM-BTJKTKAUSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Avatrombopag maleate, sold under the brand name Doptelet, is a medication used for certain conditions that lead to thrombocytopenia (low platelets) such as thrombocytopenia associated with chronic liver disease in adults who are to undergo a planned medical or dental procedure . It acts as a thrombopoietin receptor agonist .


Synthesis Analysis

The synthesis of Avatrombopag maleate involves a selective nucleophilic aromatic substitution reaction and an amide bond formation reaction . The synthesis begins with an α-keto halogenation of the thiophene to give the corresponding bromide . Amide bond formation with dichloronicotinic acid is accomplished by activation with phosphorus oxychloride to give the corresponding nicotinamide in 83% yield . A second nucleophilic aromatic substitution with the piperidine, followed by hydrolysis, and salt formation using maleic acid gives avatrombopag maleate in 85% yield .


Molecular Structure Analysis

Avatrombopag maleate has a molecular formula of C33H38Cl2N6O7S2 and a molecular weight of 765.72 .


Chemical Reactions Analysis

The key steps for the synthesis of Avatrombopag involve a selective nucleophilic aromatic substitution reaction and an amide bond formation reaction .


Physical And Chemical Properties Analysis

Avatrombopag maleate drug substance is a white to off-white, non-hygroscopic, powder that is practically insoluble in water and in 0.1 M HCl . The aqueous solubility of avatrombopag maleate at various pH levels indicates that the drug substance is practically insoluble at pH 1 to 11 .

Scientific Research Applications

Treatment of Thrombocytopenia in Chronic Liver Disease

Avatrombopag maleate, also known as Doptelet, is primarily recognized for its role in treating thrombocytopenia in patients with chronic liver disease. This condition is characterized by a low platelet count, which increases the risk of bleeding, especially during invasive procedures. Avatrombopag maleate, as an oral thrombopoietin receptor agonist, effectively increases platelet counts, thus reducing the need for platelet transfusions or other bleeding-related interventions. This application is substantiated by a series of Phase 3 trials, which demonstrated the drug's efficacy in elevating platelet counts to safe levels before procedures in patients with chronic liver disease (Al‐Samkari, 2018), (Terrault et al., 2014), (Terrault, Chen, Izumi, Kayali, Mitruț, Tak, Allen, Hassanein, 2018).

Use in Chronic Immune Thrombocytopenia

Another significant application of avatrombopag maleate is in the treatment of chronic immune thrombocytopenia (ITP), a condition where the immune system mistakenly attacks platelets, leading to increased bleeding risk. Avatrombopag has shown efficacy in increasing platelet counts in adults with chronic ITP, and is well tolerated with a safety profile comparable to placebo (Jurczak, Chojnowski, Mayer, Krawczyk, Jamieson, Tian, Allen, 2018), (Al‐Samkari, Aggarwal, Vredenburg, Tian, Allen, 2019).

Applications in Chemotherapy-Induced Thrombocytopenia

Research has also explored avatrombopag's potential in treating chemotherapy-induced thrombocytopenia (CIT). This condition often complicates cancer treatment,requiring adjustments in chemotherapy regimens. Avatrombopag has been tested for its ability to elevate platelet counts in patients with thrombocytopenia induced by chemotherapy. The effectiveness and safety of this application have been evaluated, demonstrating avatrombopag's potential in managing CIT and supporting the continuation of chemotherapy without the significant risk of bleeding complications (Cui, He, Hu, Tu, Huang, Zhu, Zang, Ding, Zhan, Zhao, Qian, 2022).

Pharmacokinetics and Safety Profile

Extensive research on avatrombopag maleate has also focused on its pharmacokinetics, pharmacodynamics, and safety profile. Studies have characterized the absorption, distribution, metabolism, and excretion of the drug, along with its effects on platelet counts. These investigations provide critical insights for clinicians to optimize dosing and minimize adverse effects while maximizing therapeutic benefits. The drug's safety has been assessed in various populations, including Japanese and White subjects, demonstrating its general tolerability and absence of significant adverse effects like hepatotoxicity, a notable concern with some other thrombopoietin receptor agonists (Nomoto, Pastino, Rege, Aluri, Ferry, Han, 2018).

Safety And Hazards

Users are advised to avoid breathing mist, gas or vapours, and avoid contacting with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Future Directions

Avatrombopag is available in 20 mg tablets. The usual recommended dose is either 40 mg (2 tablets) or 60 mg (3 tablets) every day for 5 days in a row . The recommended dosage of avatrombopag is based on the patient’s platelet count .

properties

IUPAC Name

(Z)-but-2-enedioic acid;1-[3-chloro-5-[[4-(4-chlorothiophen-2-yl)-5-(4-cyclohexylpiperazin-1-yl)-1,3-thiazol-2-yl]carbamoyl]pyridin-2-yl]piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H34Cl2N6O3S2.C4H4O4/c30-20-15-23(41-17-20)24-27(37-12-10-35(11-13-37)21-4-2-1-3-5-21)42-29(33-24)34-26(38)19-14-22(31)25(32-16-19)36-8-6-18(7-9-36)28(39)40;5-3(6)1-2-4(7)8/h14-18,21H,1-13H2,(H,39,40)(H,33,34,38);1-2H,(H,5,6)(H,7,8)/b;2-1-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MISPBGHDNZYFNM-BTJKTKAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CCN(CC2)C3=C(N=C(S3)NC(=O)C4=CC(=C(N=C4)N5CCC(CC5)C(=O)O)Cl)C6=CC(=CS6)Cl.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)N2CCN(CC2)C3=C(N=C(S3)NC(=O)C4=CC(=C(N=C4)N5CCC(CC5)C(=O)O)Cl)C6=CC(=CS6)Cl.C(=C\C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H38Cl2N6O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001027855
Record name Avatrombopag maleate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001027855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

765.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Avatrombopag maleate

CAS RN

677007-74-8
Record name Avatrombopag maleate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0677007748
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Avatrombopag maleate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001027855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AVATROMBOPAG MALEATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GDW7M2P1IS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Avatrombopag maleate
Reactant of Route 2
Avatrombopag maleate
Reactant of Route 3
Avatrombopag maleate
Reactant of Route 4
Avatrombopag maleate
Reactant of Route 5
Avatrombopag maleate
Reactant of Route 6
Avatrombopag maleate

Citations

For This Compound
42
Citations
H Al-Samkari - Drugs of Today (Barcelona, Spain: 1998), 2018 - europepmc.org
Avatrombopag maleate (Doptelet; Dova Pharmaceuticals) is an oral, small-molecule second-generation thrombopoietin (TPO) receptor agonist under development for the treatment of …
Number of citations: 14 europepmc.org
R Stasi - Drugs of the Future, 2012 - access.portico.org
… between avatrombopag maleate and TPO was also observed. Avatrombopag maleate induced … The efficacy and safety of avatrombopag maleate have been investigated in patients with …
Number of citations: 2 access.portico.org
ZM Virk, DJ Kuter, H Al‐Samkari - Expert opinion on …, 2021 - Taylor & Francis
… Due to its lipophilic nature, it is typically prepared as the salt, avatrombopag maleate [Citation22,Citation23]. The structure of avatrombopag is illustrated in the drug summary ( Box 1 ). …
Number of citations: 24 www.tandfonline.com
DJ Kuter - Blood Reviews, 2022 - Elsevier
… The formal chemical name of avatrombopag (avatrombopag maleate) is 4-piperidinecarboxylic acid, 1-[3-chloro-5-[[[4-(4-chloro-2-thienyl)-5-(4-cyclohexyl-1-piperazinyl)-2-thiazolyl]…
Number of citations: 26 www.sciencedirect.com
DA Hussar, GA Kludjian - Journal of the American Pharmacists …, 2019 - japha.org
… Avatrombopag maleate is supplied in tablets in an amount equivalent to 20 mg avatrombopag. Treatment should be initiated 10 to 13 days before a scheduled procedure, and patients …
Number of citations: 3 www.japha.org
AB Song, H Al‐Samkari - Expert Review of Clinical Immunology, 2022 - Taylor & Francis
… Avatrombopag is a lipophilic 6-ringed compound typically prepared as avatrombopag maleate. Its empirical formula is C 29 H 34 Cl 2 N 6 O 3 S 2 [Citation25]. The chemical structure of …
Number of citations: 2 www.tandfonline.com
M Shirley - Drugs, 2018 - Springer
… Avatrombopag is available as an immediate-release tablet, with each tablet containing avatrombopag 20 mg [as 23.6 mg of the salt avatrombopag maleate (MW 765.73)] [5]. The drug …
Number of citations: 31 link.springer.com
H Xu, R Cai - Expert Review of Clinical Pharmacology, 2019 - Taylor & Francis
… Avatrombopag is formulated as avatrombopag maleate with a molecular formula of C 29 H 34 Cl 2 N 6 O 3 S 2 ·C 4 H 4 O 4 and a molecular weight of 765.73. The chemical name for …
Number of citations: 12 www.tandfonline.com
G Tsykunova, W Ghanima - Therapeutics and Clinical Risk …, 2022 - Taylor & Francis
… Avatrombopag is a highly lipophilic small molecule (Figure 1) and, therefore, is usually prepared as the salt, avatrombopag maleate. Citation22 It is provided as an immediate-release …
Number of citations: 3 www.tandfonline.com
AZ Cheloff, H Al-Samkari - Journal of Blood Medicine, 2019 - Taylor & Francis
Avatrombopag is an orally-administered small molecule thrombopoietin receptor agonist. It was the third thrombopoietin receptor agonist approved for the treatment of immune …
Number of citations: 38 www.tandfonline.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.